
3-(3,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "3-(3,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one" is a derivative of 4H-chromen-4-one, which is a scaffold present in various compounds with diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and studied for their potential as anti-tumor agents, COX-2 inhibitors, antibacterial, antioxidant, and anticholinesterase agents .
Synthesis Analysis
The synthesis of chromen-4-one derivatives typically involves the formation of the chromene ring system, which can be achieved through various synthetic routes. For instance, the synthesis of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine, a related compound, was achieved through the interaction with different reagents, leading to a variety of heterocycles . Similarly, the synthesis of 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one was performed by refluxing 4-hydroxy coumarin with aromatic aldehydes . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives is characterized by the presence of a chromene ring, which is a benzopyran derivative. The structure of such compounds is often elucidated using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography . The molecular conformation and binding interactions of these compounds can be significant for their biological activity, as seen in the COX-2 selectivity study of a related compound .
Chemical Reactions Analysis
Chromen-4-one derivatives can undergo various chemical reactions, including condensation with active methylene compounds, reaction with hydrazonyl halides, and interaction with chlorinated active methylene compounds . These reactions can lead to the formation of triazines, triazepines, and other heterocycles, which can be further modified to enhance their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-4-one derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy, hydroxy, and piperazinyl groups can affect these properties and, consequently, the pharmacokinetic profile of the compounds. The electrochemical properties, such as redox potential, are also important, as they can be related to the antioxidant activity of these compounds . The crystal structure analysis provides insights into the molecular packing and possible intermolecular interactions, which can influence the compound's solid-state properties .
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-5-26-10-12-27(13-11-26)15-19-20(28)8-7-18-24(29)23(16(2)32-25(18)19)17-6-9-21(30-3)22(14-17)31-4/h6-9,14,28H,5,10-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCLKKWMRRPVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC(=C(C=C4)OC)OC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


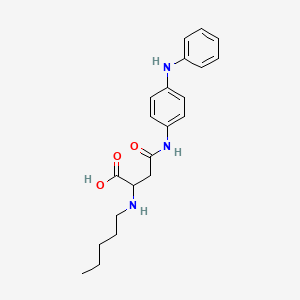
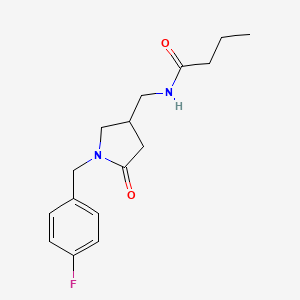
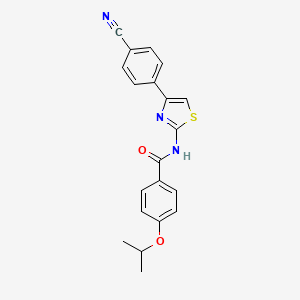
![N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2547297.png)

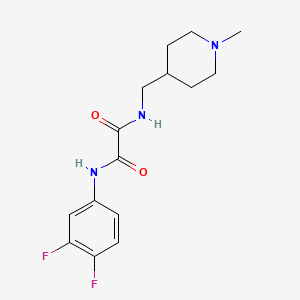
![ethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2547302.png)
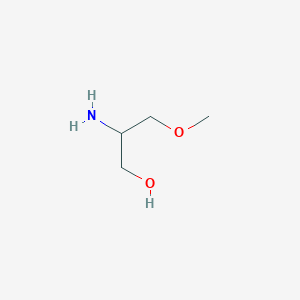


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2547308.png)
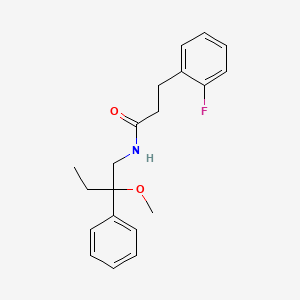
![2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2547315.png)